
8-hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure. It belongs to the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides and nucleic acids. This compound is characterized by its hydrazinyl group at the 8th position, a methyl group at the 3rd position, and a phenylpropyl group at the 7th position of the purine ring.
Preparation Methods
The synthesis of 8-hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of Substituents: The methyl group is introduced at the 3rd position through alkylation reactions, while the phenylpropyl group is added via Friedel-Crafts alkylation.
Hydrazinyl Group Addition: The hydrazinyl group is introduced at the 8th position through a hydrazinolysis reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
8-Hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with enzymes and nucleic acids, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in purine metabolism, affecting the synthesis and degradation of nucleotides.
Comparison with Similar Compounds
Similar compounds to 8-hydrazinyl-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione include:
8-Hydrazinyl-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione: Differing by the length of the alkyl chain.
8-Hydrazinyl-3-methyl-7-(4-phenylbutyl)-3,7-dihydro-1H-purine-2,6-dione: Differing by the length of the alkyl chain.
This compound derivatives: Differing by the substitution on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H18N6O2 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
8-hydrazinyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C15H18N6O2/c1-20-12-11(13(22)18-15(20)23)21(14(17-12)19-16)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9,16H2,1H3,(H,17,19)(H,18,22,23) |
InChI Key |
OXGMHFKYUHYTME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


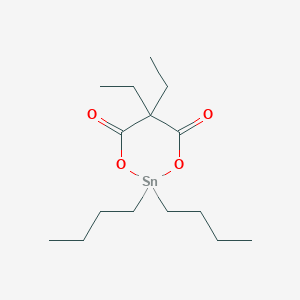
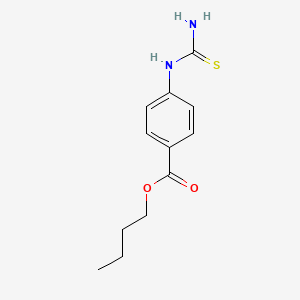
![4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088200.png)
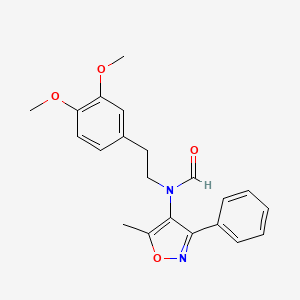
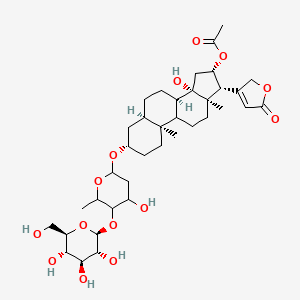
![7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B14088222.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14088228.png)
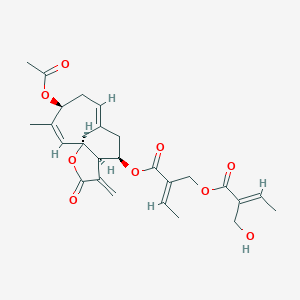
![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088246.png)

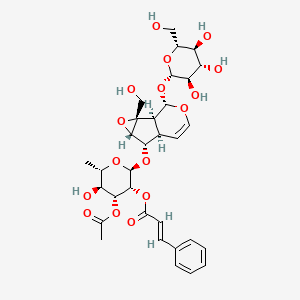
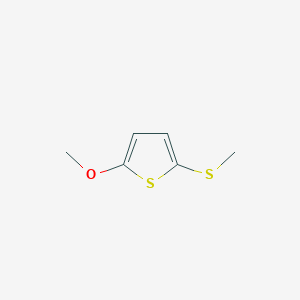
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088262.png)
![1-(4-Butoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088265.png)
